7-Chloro-2-[3-(dimethylamino)propyl]-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
7-CHLORO-2-[3-(DIMETHYLAMINO)PROPYL]-1-(3-PROPOXYPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chromeno-pyrrole core, a dimethylamino propyl side chain, and a propoxyphenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-CHLORO-2-[3-(DIMETHYLAMINO)PROPYL]-1-(3-PROPOXYPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE involves multiple steps, starting with the preparation of the chromeno-pyrrole core. This is typically achieved through a series of cyclization reactions. The dimethylamino propyl side chain is introduced via nucleophilic substitution reactions, while the propoxyphenyl group is added through etherification reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, pressure, and pH of the reaction mixture, as well as using catalysts to accelerate the reaction rates. The final product is typically purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
7-CHLORO-2-[3-(DIMETHYLAMINO)PROPYL]-1-(3-PROPOXYPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
7-CHLORO-2-[3-(DIMETHYLAMINO)PROPYL]-1-(3-PROPOXYPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-CHLORO-2-[3-(DIMETHYLAMINO)PROPYL]-1-(3-PROPOXYPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 3-Dimethylaminopropylchloride hydrochloride
- N,N-Dimethyl-3-chloropropylamine hydrochloride
- 3-Chloro-N,N-dimethylpropylamine hydrochloride
Uniqueness
Compared to similar compounds, 7-CHLORO-2-[3-(DIMETHYLAMINO)PROPYL]-1-(3-PROPOXYPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE stands out due to its unique chromeno-pyrrole core and the presence of both dimethylamino and propoxyphenyl groups. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C25H27ClN2O4 |
---|---|
Molecular Weight |
454.9 g/mol |
IUPAC Name |
7-chloro-2-[3-(dimethylamino)propyl]-1-(3-propoxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C25H27ClN2O4/c1-4-13-31-18-8-5-7-16(14-18)22-21-23(29)19-15-17(26)9-10-20(19)32-24(21)25(30)28(22)12-6-11-27(2)3/h5,7-10,14-15,22H,4,6,11-13H2,1-3H3 |
InChI Key |
LQQGDUBGYXSMEX-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=CC(=C1)C2C3=C(C(=O)N2CCCN(C)C)OC4=C(C3=O)C=C(C=C4)Cl |
Origin of Product |
United States |
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